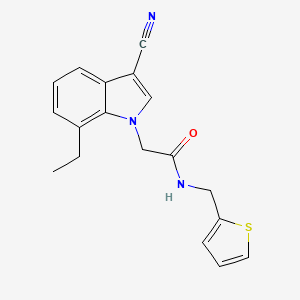
2-fluoro-N-(2-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-phenoxyphenyl)benzamide, also known as PF-06282999, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
2-fluoro-N-(2-phenoxyphenyl)benzamide exerts its therapeutic effects by inhibiting the activity of specific enzymes or proteins involved in disease processes. The compound has been shown to inhibit the activity of several key signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways. By blocking these pathways, 2-fluoro-N-(2-phenoxyphenyl)benzamide can prevent the growth and proliferation of cancer cells and reduce inflammation and immune system activation in autoimmune disorders.
Biochemical and Physiological Effects
2-fluoro-N-(2-phenoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. The compound has been found to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and immune system activation in autoimmune disorders. Additionally, 2-fluoro-N-(2-phenoxyphenyl)benzamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-N-(2-phenoxyphenyl)benzamide has several advantages as a research tool. The compound is highly specific and selective in its inhibition of target proteins, which allows for precise modulation of specific signaling pathways. Additionally, the compound has a favorable safety profile, which makes it suitable for use in animal studies and clinical trials. However, one limitation of 2-fluoro-N-(2-phenoxyphenyl)benzamide is its relatively high cost, which may limit its accessibility for some research groups.
Direcciones Futuras
There are several potential future directions for research on 2-fluoro-N-(2-phenoxyphenyl)benzamide. One area of focus is the development of combination therapies that use 2-fluoro-N-(2-phenoxyphenyl)benzamide in conjunction with other therapeutic agents to enhance efficacy and reduce toxicity. Another area of interest is the evaluation of 2-fluoro-N-(2-phenoxyphenyl)benzamide in additional disease indications, such as metabolic disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-fluoro-N-(2-phenoxyphenyl)benzamide and to identify potential biomarkers for patient selection and monitoring in clinical trials.
Métodos De Síntesis
The synthesis of 2-fluoro-N-(2-phenoxyphenyl)benzamide involves several steps, starting with the reaction of 2-fluorobenzoyl chloride with 2-phenoxyaniline to form 2-fluoro-N-(2-phenoxyphenyl)benzamide. The compound is then purified using chromatography techniques to obtain a high degree of purity.
Aplicaciones Científicas De Investigación
2-fluoro-N-(2-phenoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. In preclinical studies, the compound has shown efficacy in treating various diseases, including cancer, inflammation, and autoimmune disorders. The compound has also been found to have a favorable safety profile, with no significant toxicity observed in animal studies.
Propiedades
IUPAC Name |
2-fluoro-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-16-11-5-4-10-15(16)19(22)21-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIHYZLMJNSIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)


![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)



![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)

![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)